

Investigating the Therapeutic Potential of TDN-345: A Technical Overview

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Compound of Interest

Compound Name: TDN345

Cat. No.: B1662771

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Disclaimer: The following information is based on a single preclinical study published in 1997. There is a scarcity of recent data in the public domain regarding the development or further investigation of TDN-345. The name "TDN-345" may also be confused with other investigational compounds. This document serves as a summary of the available historical data.

Introduction

TDN-345 is an investigational compound identified as a novel calcium (Ca^{2+}) channel antagonist.^[1] Early preclinical research suggested its potential as a therapeutic agent for cerebrovascular diseases, specifically in the context of ischemic brain injury.^[1] The primary mechanism of action of TDN-345 is believed to be the blockade of calcium channels, a process that is critical in mitigating the downstream effects of cerebral ischemia.^{[1][2][3]} This document provides a technical summary of the initial findings on TDN-345.

**Mechanism of Action

During a stroke, the disruption of blood flow to the brain leads to a rapid depletion of oxygen and glucose. This triggers a cascade of events, including excessive release of the excitatory neurotransmitter glutamate.^[4] This, in turn, leads to the overactivation of glutamate receptors and a massive influx of calcium into neurons, resulting in neuronal cell death.^{[4][5][6]}

As a calcium channel antagonist, TDN-345 is thought to exert its neuroprotective effects by inhibiting this toxic influx of calcium.[\[1\]](#)[\[2\]](#) By blocking calcium channels, TDN-345 may help to preserve neuronal integrity and function in the face of ischemic insult.[\[1\]](#)

Preclinical Data

A key study investigated the effects of TDN-345 in two animal models of cerebrovascular disease: Mongolian gerbils with transient global cerebral ischemia and stroke-prone spontaneously hypertensive rats (SHRSP).[\[1\]](#)

Quantitative Data Summary

Animal Model	Treatment Regimen	Dosage	Key Findings
Mongolian Gerbils	Orally administered twice: 60 min before ischemia and 90 min after recirculation	0.1-1.0 mg/kg	Dose-dependent decrease in mortality and ischemic neurological deficit score. [1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)	Orally, once daily for 3 weeks after stroke onset	0.2 or 1.0 mg/kg	Decreased mortality and recurrence of stroke. [1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)	Not specified	Not specified	Prevented the reduction in the rate of local cerebral glucose utilization (LCGU), particularly in the sensorimotor cortex and locus coeruleus. [1]

Experimental Protocols

Transient Global Cerebral Ischemia in Mongolian Gerbils

- Animal Model: Mongolian gerbils were used to model transient global cerebral ischemia.[\[1\]](#)

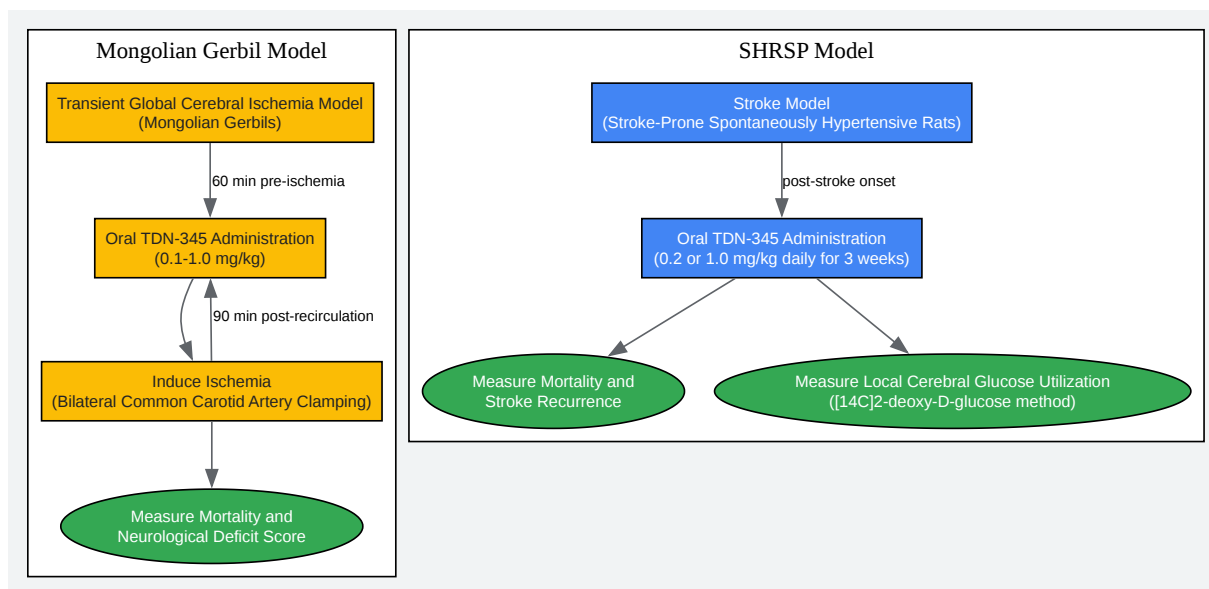
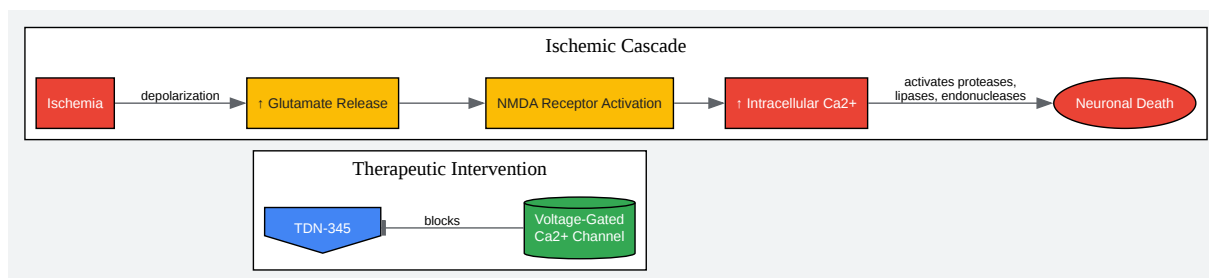
- Ischemia Induction: Ischemia was induced by clamping the bilateral common carotid arteries for 15 minutes.[\[1\]](#)
- Drug Administration: TDN-345 was administered orally at doses of 0.1-1.0 mg/kg. The dosing schedule consisted of two administrations: 60 minutes before the induction of ischemia and 90 minutes after the start of recirculation.[\[1\]](#)
- Endpoints: The primary endpoints were mortality and ischemic neurological deficit score.[\[1\]](#)

Stroke Model in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

- Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as a model for stroke.[\[1\]](#)
- Drug Administration: Following the onset of stroke, TDN-345 was administered orally once daily for 3 weeks at doses of 0.2 or 1.0 mg/kg.[\[1\]](#)
- Endpoints: The primary endpoints were mortality and the recurrence of stroke.[\[1\]](#)
- Metabolic Analysis: The rate of local cerebral glucose utilization (LCGU) was examined using the $[^{14}\text{C}]2$ -deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.[\[1\]](#)

Visualizations

Signaling Pathway



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